molecular formula C10H21NO2 B2519890 Tert-butyl 3-amino-3-methylpentanoate CAS No. 2169429-12-1

Tert-butyl 3-amino-3-methylpentanoate

Cat. No.: B2519890
CAS No.: 2169429-12-1
M. Wt: 187.283
InChI Key: KUIUKHQTFYSXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-amino-3-methylpentanoate is a branched ester featuring a pentanoate backbone with an amino (-NH₂) and methyl (-CH₃) group at the third carbon position, protected by a tert-butyl group. Such compounds are critical in peptide and β-amino acid synthesis, where steric and electronic properties influence reactivity .

Properties

IUPAC Name

tert-butyl 3-amino-3-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-6-10(5,11)7-8(12)13-9(2,3)4/h6-7,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIUKHQTFYSXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Classical Method: The preparation of tert-butyl esters of amino acids typically involves the reaction of the amino acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate.

    Modern Method: A safer and more efficient method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate.

Industrial Production Methods: Industrial production of tert-butyl 3-amino-3-methylpentanoate often employs large-scale batch reactors where the amino acid and tert-butanol are reacted under controlled conditions. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-amino-3-methylpentanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tert-butyl 3-amino-3-methylpentanoate is used as an intermediate in the synthesis of peptides and other complex organic molecules. Its tert-butyl ester group serves as a protecting group for the carboxyl group, allowing selective reactions at other functional groups .

Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein synthesis. It serves as a model compound for studying the behavior of amino acid derivatives in biological systems.

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of prodrugs where the tert-butyl ester group can be hydrolyzed in vivo to release the active drug.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of various functional materials .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-methylpentanoate involves its hydrolysis to release the corresponding amino acid and tert-butanol. The amino acid can then participate in various biochemical pathways, including protein synthesis and metabolic processes. The tert-butyl ester group protects the carboxyl group during synthetic transformations, preventing unwanted side reactions .

Comparison with Similar Compounds

Molecular and Structural Differences

The table below compares tert-butyl 3-amino-3-methylpentanoate with four structurally related compounds:

Compound Molecular Formula Backbone Chain Substituents Stereochemistry Key Features
This compound (Target) C₁₀H₂₁NO₂ (inferred) Pentanoate (C5) -NH₂, -CH₃ at C3 Not specified Balanced hydrophobicity; potential for peptide coupling
tert-butyl (3R)-3-amino-3-phenylpropanoate C₁₃H₁₉NO₂ Propanoate (C3) -NH₂, -C₆H₅ (phenyl) at C3 R-configuration Aromatic substituent enhances rigidity; used in chiral synthesis
tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate C₁₈H₃₇N₃O₂ Propanoate (C3) -CH₃ at C2; diethylamino-pentan-2-yl at C3 Not specified Extended alkyl chain with tertiary amine; suited for drug delivery systems
tert-Butyl (3S)-3-Amino-5-methylhexanoate C₁₁H₂₃NO₂ Hexanoate (C6) -NH₂ at C3; -CH₃ at C5 S-configuration Longer chain length; methyl group at C5 influences conformational flexibility
tert-butyl 3-(benzyl(methyl)amino)propanoate C₁₅H₂₃NO₂ Propanoate (C3) -N(CH₃)CH₂C₆H₅ at C3 Not specified Bulky benzyl group; tertiary amine enhances steric hindrance

Physicochemical Properties

  • Solubility: The tert-butyl group increases hydrophobicity in all analogs. The target compound likely has moderate solubility in organic solvents (e.g., DCM, THF), similar to tert-butyl (3R)-3-amino-3-phenylpropanoate .
  • Stability: Tert-butyl esters are generally stable under basic conditions but hydrolyze in acidic environments. The phenyl-substituted analog (C₁₃H₁₉NO₂) shows enhanced stability due to aromatic conjugation .
  • Boiling/Melting Points: Longer chains (e.g., hexanoate in ) exhibit higher boiling points compared to propanoate derivatives.

Key Research Findings and Trends

  • Pharmaceutical Utility: Tert-butyl amino esters are pivotal in synthesizing β-lactam antibiotics and protease inhibitors. For example, the phenyl-substituted analog is used in chiral auxiliaries for asymmetric synthesis.
  • Structure-Activity Relationships (SAR): Methyl groups at C3 (target compound) improve metabolic stability compared to longer alkyl chains (e.g., hexanoate in ).

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